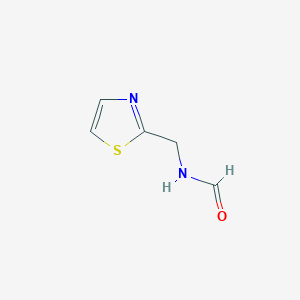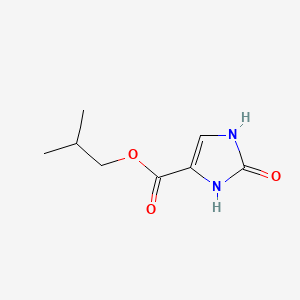![molecular formula C7H6N2O3 B3361957 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde CAS No. 943026-42-4](/img/structure/B3361957.png)
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde
Overview
Description
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde is a heterocyclic compound with a molecular formula of C₇H₆N₂O₃ and a molecular weight of 166.13 g/mol . This compound features a unique structure that combines a dioxin ring fused with a pyridazine ring, making it an interesting subject for chemical research and applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit bcl-xl proteins , which play a crucial role in regulating cell death and survival.
Mode of Action
For instance, Bcl-xL protein inhibitors can induce apoptosis, a form of programmed cell death .
Biochemical Pathways
If it acts as a bcl-xl protein inhibitor, it could affect pathways related to apoptosis and cell survival .
Result of Action
If it acts as a bcl-xl protein inhibitor, it could induce apoptosis and affect cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde involves the reduction of butyl 6,7-dihydro[1,4]dioxino[2,3-c]pyridazine-3-carboxylate. This reaction is typically carried out in tetrahydrofuran (THF) at low temperatures, using di-isobutylaluminium hydride as the reducing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories for scientific studies. The scalability of the synthetic route mentioned above can be adapted for larger-scale production if required.
Chemical Reactions Analysis
Types of Reactions
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carboxylic acid.
Reduction: 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro[1,4]dioxino[2,3-c]pyridazine-3-carboxylate: A precursor in the synthesis of 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde.
6,7-Dihydro[1,4]dioxino[2,3-c]pyridazine-3-methanol: A reduced form of the compound.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-4-5-3-6-7(9-8-5)12-2-1-11-6/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZNYHXZJYLYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(N=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(Piperazin-1-yl)ethyl]urea](/img/structure/B3361893.png)





![2-Chlorothieno[3,2-b]pyridine](/img/structure/B3361939.png)

![1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-2-carboxaldehyde](/img/structure/B3361952.png)
![Methyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3361965.png)
